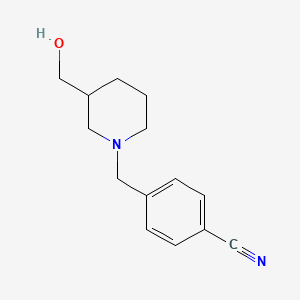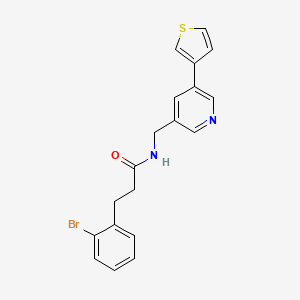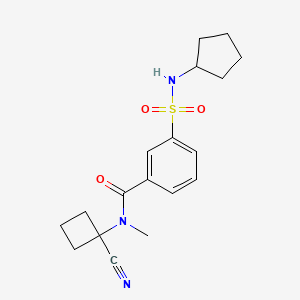
N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as CCSB and is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of CCSB involves the binding of the compound to the ATP-binding site of HSP90, which prevents the enzyme from carrying out its normal function. This inhibition of HSP90 activity can lead to the accumulation of misfolded proteins, which can then be studied to gain a better understanding of the underlying mechanisms of disease.
Biochemical and Physiological Effects:
CCSB has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (cell death) in cancer cells and the inhibition of angiogenesis (the formation of new blood vessels) in tumors. Additionally, CCSB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CCSB is its ability to selectively inhibit the activity of HSP90, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of CCSB is its potential toxicity, which can limit its use in certain experimental systems. Additionally, the complex synthesis of CCSB can make it difficult to obtain in large quantities, which can also limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving CCSB, including the development of new synthetic methods for producing the compound, the investigation of its potential therapeutic applications in various diseases, and the study of its effects on other enzymes and biological processes. Additionally, the development of new analogs of CCSB may lead to the discovery of even more potent and selective inhibitors of HSP90, which could have significant implications for the treatment of a variety of diseases.
Métodos De Síntesis
The synthesis of CCSB involves several steps, including the reaction of a cyclobutyl amine with a benzoyl chloride to form an intermediate compound. This intermediate is then reacted with a cyclopentylsulfonamide to produce the final product. The synthesis of CCSB is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
CCSB has been used extensively in scientific research to investigate the role of certain enzymes in biochemical and physiological processes. Specifically, CCSB is known to inhibit the activity of an enzyme called HSP90, which is involved in the regulation of protein folding and stability. By inhibiting HSP90, CCSB can be used to study the effects of protein misfolding and aggregation, which are associated with a variety of diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-21(18(13-19)10-5-11-18)17(22)14-6-4-9-16(12-14)25(23,24)20-15-7-2-3-8-15/h4,6,9,12,15,20H,2-3,5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGSOQDBCACJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCC2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

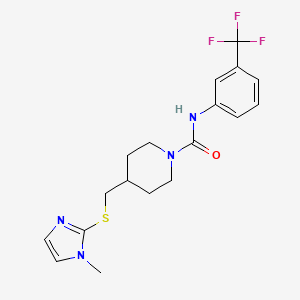
![tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B2996245.png)
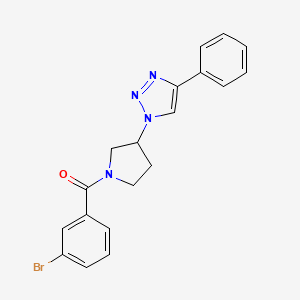
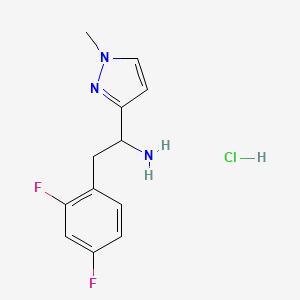

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2996252.png)
![3-Methyl-2-(2-methylprop-2-enyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996253.png)


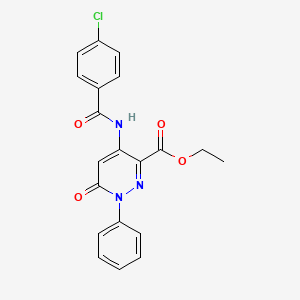
![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)

